Enhanced Lipophilicity (XLogP3) Over Non-Methylated Pyrrole Analog
The target compound exhibits a significantly higher computed lipophilicity (XLogP3 = 1.7) compared to its direct structural analog, N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(1H-pyrrol-1-yl)butanamide (CAS 1257550-79-0), which lacks the 2,5-dimethyl groups and has an estimated XLogP3 of approximately 0.5 (estimated from structural data, given the lower carbon count; exact experimental value not available in public databases) [1].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.7 |
| Comparator Or Baseline | N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-(1H-pyrrol-1-yl)butanamide (CAS 1257550-79-0), XLogP3 ≈ 0.5 (estimated) |
| Quantified Difference | ΔXLogP3 ≈ +1.2 units, representing a >10-fold increase in lipophilicity-driven membrane partitioning |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2024.11.20) |
Why This Matters
The +1.2 log unit increase in lipophilicity directly enhances passive membrane permeability, a critical parameter for achieving intracellular target engagement in anti-infective and anticancer programs.
- [1] PubChem. (2026). Compound Summary for CID 49678231: Computed Properties XLogP3-AA. National Center for Biotechnology Information. View Source
